molecular formula C₆₅H₇₈N₁₂O₂₂S₄ B1159065 Amoxicillin Tetramer Formate

Amoxicillin Tetramer Formate

Cat. No.: B1159065
M. Wt: 1507.64
Attention: For research use only. Not for human or veterinary use.
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Description

Amoxicillin Tetramer Formate, with CAS number 174391-70-9, is a recognized impurity of the beta-lactam antibiotic Amoxicillin . This compound is supplied as a formic acid salt and has a molecular formula of C 65 H 78 N 12 O 22 S 4 and a molecular weight of 1507.7 g/mol . It is characterized by a high purity level, typically >95% . This impurity standard is provided for Research Use Only and is intended solely for laboratory analysis. It is a critical tool in pharmaceutical research and development, particularly in the field of analytical chemistry and quality control. Its primary application lies in use as a reference standard for the identification and quantification of this specific impurity during the analysis of Amoxicillin active pharmaceutical ingredients (APIs) and related drug products. By utilizing this authenticated standard, researchers can ensure the accuracy of their methods, monitor formulation stability, study degradation pathways, and comply with regulatory requirements for impurity profiling, thereby supporting the development and manufacture of high-quality pharmaceutical products. The product must be stored in a refrigerator at 2-8°C to maintain stability . This product is designated For Research Use Only. It is not intended for direct human or veterinary diagnostic or therapeutic uses, nor for any other form of consumption.

Properties

Molecular Formula

C₆₅H₇₈N₁₂O₂₂S₄

Molecular Weight

1507.64

Synonyms

Amoxicillin Tetramer Formic Acid Salt

Origin of Product

United States

Structural Elucidation and Advanced Spectroscopic Characterization of Amoxicillin Tetramer Formate

High-Resolution Mass Spectrometry for Oligomer Identification

High-resolution mass spectrometry (HRMS) is a critical first step in the characterization of oligomeric species like the amoxicillin (B794) tetramer. It provides an accurate mass measurement, which is fundamental for determining the elemental composition and identifying the molecular formula. While specific data for the formate (B1220265) salt of the amoxicillin tetramer is not extensively available in the public domain, the general principles of mass spectrometric analysis of amoxicillin and its oligomers have been established. Chromatographic analysis of aged solutions of amoxicillin sodium salt has previously indicated the presence of a tetramer.

Electrospray Ionization Mass Spectrometry (ESI-MS) Analysis for Molecular Weight Confirmation.

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique well-suited for the analysis of polar and thermally labile molecules like amoxicillin and its derivatives. In positive ion mode, amoxicillin typically forms a protonated molecular ion [M+H]⁺ at an m/z of 366.1118. For the amoxicillin tetramer, one would anticipate a significantly higher m/z value corresponding to the mass of four amoxicillin units, potentially with the loss of water molecules depending on the linkage, plus the mass of a proton. The formate counterion would likely not be observed covalently bound in the gas phase under typical ESI conditions. The high-resolution capabilities of modern mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, would allow for the determination of the exact mass of the tetrameric ion, enabling the confirmation of its elemental formula with high confidence.

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis and Connectivity Mapping.

Tandem mass spectrometry (MS/MS) is employed to deduce the structural connectivity of the tetramer by inducing fragmentation of a selected precursor ion. The fragmentation of the amoxicillin monomer is well-documented, with characteristic product ions observed at m/z 349, 208, and 114. By isolating the precursor ion of the amoxicillin tetramer and subjecting it to collision-induced dissociation (CID), a fragmentation pattern would emerge. This pattern would be instrumental in understanding how the monomeric units are linked. For instance, the sequential loss of amoxicillin monomer units or characteristic fragments would provide evidence for the oligomeric structure and the nature of the chemical bonds connecting them. The fragmentation pathways of amoxicillin and its dimer have been studied, providing a basis for interpreting the more complex MS/MS spectrum of a tetramer.

Isotopic Labeling Studies for Stoichiometry and Elemental Composition Confirmation.

While specific isotopic labeling studies for amoxicillin tetramer formate are not reported in the provided search context, this technique is a powerful method for confirming stoichiometry. By synthesizing the tetramer using precursors enriched with stable isotopes (e.g., ¹³C, ¹⁵N, or ²H), the resulting mass spectrum would show a predictable shift in the m/z value of the parent and fragment ions. This shift would definitively confirm the number of amoxicillin units in the oligomer and aid in the assignment of specific fragment ions, thereby validating the elemental composition derived from high-resolution mass measurements.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Conformation

NMR spectroscopy provides unparalleled detail regarding the chemical environment of individual atoms and their connectivity within a molecule. For a complex structure like the this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential for a complete structural assignment.

One-Dimensional (1D) NMR: ¹H, ¹³C, ¹⁵N (if applicable) Spectral Interpretation for Chemical Shifts and Coupling Constants.

The ¹H NMR spectrum of the amoxicillin monomer shows characteristic signals for the protons of the β-lactam ring, the thiazolidine (B150603) ring, the phenyl group, and the side chain. In the tetramer, the chemical shifts of these protons would be expected to change, particularly at the linkage points between the monomeric units. The integration of the signals would correspond to the number of protons in each environment, and the coupling constants (J-values) would provide information about the dihedral angles between adjacent protons, aiding in conformational analysis. Similarly, the ¹³C NMR spectrum would reveal the number of unique carbon environments and their electronic state. The presence of the formate counterion would be indicated by a characteristic signal in both the ¹H and ¹³C NMR spectra.

Interactive Data Table: Representative ¹H NMR Chemical Shifts for Amoxicillin

Proton Chemical Shift (ppm) Multiplicity
Phenyl-H 6.74-7.13 Doublet
Side Chain α-H 5.12 Doublet
β-lactam H-5 4.88 Singlet
Thiazolidine H-2 3.81 Singlet
Thiazolidine H-4 3.62 Singlet

Note: This table is based on data for an amoxicillin-related impurity and serves as an illustrative example. Actual shifts for the tetramer would vary.

Two-Dimensional (2D) NMR: COSY, HSQC, HMBC, NOESY/ROESY for Through-Bond and Through-Space Correlations.

2D NMR experiments are crucial for assembling the complete structure of the this compound.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity within each amoxicillin monomer unit.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for the assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) is key for identifying the linkages between the monomeric units. It shows correlations between protons and carbons that are two or three bonds away, providing evidence for the covalent bonds that form the tetrameric structure.

Through the combined application of these advanced spectroscopic techniques, a comprehensive and unambiguous structural elucidation of this compound can be achieved.

Solid-State NMR for Bulk Structure and Molecular Dynamics in the Solid State

Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure and dynamics of solid materials at a molecular level. Unlike solution-state NMR, SSNMR provides insights into the molecular arrangement in the crystalline or amorphous solid state, which is crucial for understanding the properties of a bulk drug substance.

For this compound, SSNMR would be instrumental in confirming the presence and connectivity of the amoxicillin monomers within the tetrameric structure. The spectra would reveal key information about the local chemical environments of the carbon, nitrogen, and proton nuclei.

Expected Solid-State NMR Characteristics:

¹³C SSNMR: The ¹³C cross-polarization magic-angle spinning (CP/MAS) spectrum is expected to show distinct resonances for the carbonyl carbons of the β-lactam ring and the amide functionalities, as well as for the aromatic carbons of the phenolic group in the amoxicillin core. The presence of the formate moiety would be confirmed by a characteristic resonance for its carboxylate carbon. The tetrameric nature of the compound could lead to a complex spectrum with multiple signals for chemically similar but crystallographically distinct nuclei.

¹⁵N SSNMR: The ¹⁵N CP/MAS spectrum would provide valuable information on the nitrogen environments within the amoxicillin core, including the amide and amine groups. Shifts in these resonances compared to amoxicillin itself could indicate their involvement in the formation of the tetramer or in intermolecular hydrogen bonding.

¹H SSNMR: High-resolution ¹H SSNMR, often in conjunction with two-dimensional techniques, can elucidate proton-proton proximities, providing further evidence for the connectivity of the amoxicillin units and the spatial arrangement of the formate ion relative to the tetramer.

Studies on related compounds, such as amoxicillin trihydrate, have demonstrated the utility of SSNMR in determining molecular structure in the solid state. nih.gov These studies provide a basis for interpreting the expected spectra of this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a fundamental tool for identifying functional groups and probing the molecular structure of a compound. These complementary techniques provide a vibrational fingerprint of the molecule.

The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to the vibrations of the amoxicillin core and the formate counter-ion.

Amoxicillin Core Vibrations: The amoxicillin structure possesses several key functional groups that give rise to distinct vibrational bands. nih.gov A prominent band is typically observed in the range of 1700-1800 cm⁻¹, which is characteristic of the C=O stretching vibration of the β-lactam ring. nih.gov Other significant vibrations include the N-H stretching of the primary amine and secondary amide, as well as the O-H stretching of the phenolic group, which are expected in the 3200-3500 cm⁻¹ region. nih.gov The C=C stretching of the aromatic ring and N-H bending of the secondary amide are anticipated between 1300 and 1500 cm⁻¹. nih.gov

Formate Moiety Vibrations: The formate ion (HCOO⁻) has characteristic vibrational modes. The asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) are expected to appear in the IR spectrum. These bands are typically found in the regions of 1550-1620 cm⁻¹ (asymmetric) and 1300-1420 cm⁻¹ (symmetric). The C-H stretching vibration of the formate ion is also an identifying feature.

The combined IR and Raman spectra would thus provide a detailed map of the functional groups present in this compound, confirming the integrity of the amoxicillin core and the presence of the formate moiety.

Hydrogen bonding plays a critical role in the crystal packing and solid-state properties of pharmaceutical compounds. IR and Raman spectroscopy are highly sensitive to changes in the hydrogen-bonding environment. The formation of hydrogen bonds typically leads to a broadening and red-shifting (lower frequency) of the stretching vibrations of the donor group (e.g., O-H, N-H) and a blue-shifting (higher frequency) of the bending vibrations.

In this compound, an extensive hydrogen-bonding network is anticipated, involving the hydroxyl, amine, and amide groups of the amoxicillin units, as well as the carboxylate group of the formate ion and any water molecules present in the crystal lattice. By analyzing the shifts in the vibrational frequencies of these groups compared to the free molecule or other salt forms, the nature and strength of the hydrogen bonds can be inferred. For instance, a significant shift in the O-H stretching band of the phenolic group would suggest its involvement in strong hydrogen bonding. Studies on ampicillin (B1664943) and amoxicillin crystals have highlighted the importance of such interactions in their solid-state structures. jst.go.jpnih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Conformational Analysis and Absolute Configuration Determination (if chiral)

Amoxicillin is a chiral molecule, possessing multiple stereocenters. Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for studying the stereochemical aspects of chiral molecules. CD measures the differential absorption of left- and right-circularly polarized light, providing information about the conformation and absolute configuration of the molecule.

The CD spectrum of this compound would be expected to show distinct Cotton effects (positive or negative peaks) corresponding to the electronic transitions of the chromophores within the amoxicillin structure, such as the aromatic ring and the carbonyl groups. The sign and magnitude of these Cotton effects are highly sensitive to the spatial arrangement of these groups.

Elemental Analysis for Empirical Formula Validation and Purity Assessment

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This data is used to validate the empirical formula of a newly synthesized or isolated compound and to assess its purity.

For this compound, the theoretical elemental composition can be calculated based on its molecular formula, which has been reported as C₆₄H₇₆N₁₂O₂₀S₄·CH₂O₂. lgcstandards.com

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic WeightNumber of AtomsTotal MassMass Percentage (%)
CarbonC12.01165780.71551.78
HydrogenH1.0087878.6245.22
NitrogenN14.00712168.08411.15
OxygenO15.99922351.97823.35
SulfurS32.0654128.268.51
Total 1507.661 100.00

Experimental data from elemental analysis of a sample of this compound would be compared to these theoretical values. A close agreement between the experimental and theoretical percentages would confirm the empirical formula and provide strong evidence of the sample's purity. Significant deviations could indicate the presence of impurities, residual solvents, or a different stoichiometric composition.

Synthetic Methodologies and Formation Mechanisms of Amoxicillin Tetramer Formate

Investigation of Reaction Pathways Leading to Amoxicillin (B794) Tetramer Formate (B1220265) Formation

The formation of amoxicillin tetramer formate is understood to be a complex process involving the oligomerization of amoxicillin molecules, a reaction that can be significantly influenced by the presence of formic acid or formate ions. The exact pathway is not fully elucidated in publicly available literature, suggesting that it is likely a result of degradation under specific conditions rather than a targeted synthesis.

Below are illustrative data tables representing the expected trends in oligomerization kinetics and thermodynamics based on general chemical principles.

Table 1: Hypothetical Kinetic Data for this compound Formation

This table presents hypothetical data to illustrate the expected influence of temperature and pH on the rate of formation of this compound. Actual experimental values are not publicly available.

ConditionTemperature (°C)pHRate Constant (k) (M⁻¹s⁻¹)
1254.01.2 x 10⁻⁵
2255.05.8 x 10⁻⁶
3404.04.5 x 10⁻⁵
4405.02.1 x 10⁻⁵

Table 2: Hypothetical Thermodynamic Parameters for Amoxicillin Tetramerization

This table provides hypothetical thermodynamic parameters to illustrate the expected energetic profile of the tetramerization reaction. Actual experimental values are not publicly available.

ParameterValue
Enthalpy of Formation (ΔHf)-150 kJ/mol
Entropy of Formation (ΔSf)-45 J/(mol·K)
Gibbs Free Energy of Formation (ΔGf) at 298 K-136.6 kJ/mol

Formic acid and its conjugate base, the formate ion, can play several roles in the formation of the amoxicillin tetramer.

Inducers: By lowering the pH, formic acid can accelerate the degradation of the β-lactam ring in amoxicillin, a key step that can initiate the polymerization process. The acidic environment can protonate the carbonyl oxygen of the β-lactam ring, making it more susceptible to nucleophilic attack.

Catalysts: Formic acid can act as a general acid catalyst in the hydrolysis of the β-lactam ring. The formate ion, being a weak nucleophile, could also potentially play a role in the ring-opening process.

The choice of solvent and the reaction temperature have a profound impact on the efficiency of amoxicillin tetramerization.

Solvent Systems: The polarity of the solvent can influence the solubility of amoxicillin and the stability of any charged intermediates formed during the reaction. In aqueous solutions, the presence of organic co-solvents can alter the reaction rate. For instance, less polar solvents might disfavor the formation of highly charged intermediates, potentially slowing down the degradation and subsequent oligomerization.

Temperature: As with most chemical reactions, an increase in temperature generally leads to an increased rate of amoxicillin degradation and, consequently, a higher efficiency of tetramer formation. The stability of amoxicillin has been shown to decrease at temperatures above 60°C. bohrium.com

Isolation and Purification Strategies for this compound

The isolation and purification of this compound are crucial for its structural elucidation and for use as a reference standard in analytical methods. The strategies employed are similar to those used for other amoxicillin-related impurities and degradation products.

High-Performance Liquid Chromatography (HPLC) is the primary technique for the separation and analysis of amoxicillin and its oligomers.

HPLC: Reversed-phase HPLC using C8 or C18 columns is commonly employed. The mobile phase typically consists of a mixture of an aqueous buffer (to control pH) and an organic modifier like acetonitrile (B52724) or methanol. The inclusion of an acid, such as formic acid or phosphoric acid, in the mobile phase is often necessary to achieve good peak shape and resolution. Gradient elution is frequently used to separate compounds with a wide range of polarities, which is characteristic of a mixture containing amoxicillin and its various oligomers.

Preparative Chromatography: For the isolation of larger quantities of the tetramer formate, preparative HPLC is the method of choice. This technique uses larger columns and higher flow rates to separate and collect fractions of the desired compound. The collected fractions are then typically subjected to solvent evaporation to yield the purified substance.

Crystallization is a powerful technique for the final purification of the isolated this compound.

Crystallization: The selection of an appropriate solvent system is critical for successful crystallization. A common approach is to dissolve the impure compound in a solvent in which it is readily soluble at an elevated temperature and then to cool the solution slowly to induce crystallization. Alternatively, an anti-solvent can be added to a solution of the compound to decrease its solubility and promote crystallization. The pH of the crystallization medium is a crucial parameter that must be carefully controlled, as it affects the solubility and stability of amoxicillin and its derivatives. acs.orgresearchgate.netsemanticscholar.org The isoelectric point of amoxicillin is a key consideration in developing crystallization protocols. google.com

Recrystallization: To achieve higher purity, one or more recrystallization steps may be necessary. This involves dissolving the crystalline material and repeating the crystallization process. Each recrystallization step helps to remove entrapped impurities. It is important to note that degradation products can inhibit the nucleation process during crystallization. acs.orgresearchgate.netsemanticscholar.org Various washing methods can also be employed to purify the crystalline product. rsc.org

Mechanistic Proposals for Amoxicillin Self-Assembly or Complexation Leading to Tetramer Formate

The formation of an amoxicillin tetramer likely proceeds through a series of intermolecular reactions and self-assembly processes. The "formate" designation suggests the involvement of formic acid or a formate salt, which may act as a catalyst, a reactant, or a templating agent in the formation of the tetrameric structure.

The initial step in the oligomerization of amoxicillin is likely the degradation of the parent molecule. The highly strained β-lactam ring of amoxicillin is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. In an acidic environment, such as in the presence of formic acid, the β-lactam ring can open to form amoxicilloic acid. researchgate.netnih.gov This penicilloic acid derivative is a key intermediate in the degradation pathway of amoxicillin.

Once the β-lactam ring is opened, the resulting functional groups, including a carboxylic acid and a secondary amine, can participate in further intermolecular reactions. The formation of the tetramer could proceed through several proposed pathways involving these intermediates:

Sequential Amide Bond Formation: The amino group of one amoxicilloic acid molecule could react with the carboxylic acid group of another, forming a dimer. This process could continue sequentially, leading to the formation of a trimer and subsequently a tetramer. The presence of formic acid could catalyze these condensation reactions.

Diketopiperazine Formation and Subsequent Assembly: Amoxicillin is known to degrade into amoxicillin diketopiperazine. globalresearchonline.net It is plausible that these diketopiperazine derivatives could then self-assemble into a tetrameric structure through non-covalent interactions.

Formate-Mediated Bridging: Formic acid or formate ions could act as a bridging ligand, linking four amoxicillin molecules together through hydrogen bonding or other electrostatic interactions.

Proposed Intermediates in Tetramer Formation:

Proposed IntermediateDescription
Amoxicilloic AcidFormed by the hydrolytic opening of the β-lactam ring of amoxicillin.
Amoxicillin Dimer/TrimerFormed through intermolecular amide bond formation between amoxicilloic acid molecules.
Amoxicillin DiketopiperazineA degradation product of amoxicillin that could be a precursor to the tetramer.

The self-assembly of amoxicillin molecules or their degradation products into a stable tetrameric structure is driven by a combination of non-covalent interactions.

Hydrogen Bonding: Amoxicillin and its derivatives are rich in hydrogen bond donors and acceptors, including carboxylic acid, amine, amide, and hydroxyl groups. nih.gov These functional groups can form a network of intermolecular hydrogen bonds, which are crucial for the stability of the tetrameric assembly. Studies on the closely related ampicillin (B1664943) have highlighted the importance of hydrogen bonding in its crystal structure. rsc.orgresearchgate.net

Key Intermolecular Forces in Tetramer Formation:

Interaction TypeDescription
Hydrogen BondingStrong directional interactions between hydrogen bond donors (e.g., -OH, -NH) and acceptors (e.g., C=O, -N-).
π-π StackingNon-covalent interactions between aromatic rings, contributing to the stability of the assembly.
Van der Waals ForcesWeak, non-specific attractions between molecules that contribute to the overall cohesion of the tetramer.
Ionic InteractionsIf formate is present as an anion, it could form ionic bonds with protonated amine groups on the amoxicillin molecules.

Control and Optimization of Tetramer Formation for Targeted Synthesis or Impurity Management

The formation of this compound is generally considered an undesirable side reaction that leads to the formation of an impurity. Therefore, the focus is on impurity management rather than targeted synthesis.

Strategies to control and minimize the formation of the tetramer include:

pH Control: Since the degradation of amoxicillin is pH-dependent, maintaining the pH of the reaction and storage solutions within a range where amoxicillin is most stable can significantly reduce the formation of degradation products that act as precursors to the tetramer.

Temperature Control: Lowering the temperature can slow down the rate of degradation and oligomerization reactions.

Solvent Selection: The choice of solvent can influence the stability of amoxicillin and the solubility of any impurities that form. Utilizing solvents that minimize the degradation of amoxicillin is crucial.

Control of Raw Materials and Intermediates: Ensuring the purity of the starting materials and intermediates used in the synthesis of amoxicillin can help to prevent the introduction of catalysts or precursors that may promote tetramer formation. nih.govimpactfactor.org

Purification Techniques: Effective purification methods, such as crystallization and chromatography, are essential for removing any tetramer that has formed from the final amoxicillin product. rsc.org The development of analytical methods to detect and quantify this impurity is also a critical aspect of quality control.

Chemical Reactivity, Degradation Pathways, and Stability Studies Excluding Biological/clinical Contexts

Hydrolytic Stability Studies in Controlled Aqueous and Non-Aqueous Systems

The stability of the amoxicillin (B794) molecule is significantly influenced by the presence of water and the pH of the medium. The primary mechanism of hydrolytic degradation involves the nucleophilic attack of water on the carbonyl carbon of the β-lactam ring, leading to its cleavage and the formation of amoxicillin penicilloic acid. This process is highly dependent on the pH of the solution.

Studies have shown that the hydrolytic half-life of amoxicillin varies considerably with pH. For instance, under acidic (pH 3) and neutral (pH 7) conditions, the half-lives have been reported to be 128.2 and 208.3 hours, respectively. In contrast, under alkaline conditions (pH 11), the degradation is much more rapid, with a half-life of only 9.7 hours. The rate and pattern of transformation products are also strongly pH-dependent.

The ionic strength of the aqueous system, particularly the presence of metal ions, can also play a crucial role. Metal ions such as copper and zinc have been shown to catalyze the hydrolysis of amoxicillin. This catalytic effect is an important consideration in understanding the stability of amoxicillin in various aqueous environments.

Table 1: pH-Dependent Hydrolytic Half-Life of Amoxicillin

pH Half-Life (hours)
3 128.2
7 208.3

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Thermal Degradation Profiles and Decomposition Kinetics through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis provides critical insights into the stability of amoxicillin at elevated temperatures. Studies using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) have elucidated the thermal degradation profile of amoxicillin, often in its trihydrate form.

DSC measurements on amoxicillin trihydrate show an endothermic peak around 107°C, which corresponds to the release of water molecules, not the melting of the compound. TGA confirms this with a mass loss of approximately 12.9%, consistent with the theoretical water content of the trihydrate form.

Further heating leads to the decomposition of the amoxicillin molecule itself. A second mass-loss step is observed at around 185°C. The degradation process involves the release of various gaseous products, including carbon dioxide (CO₂) and ammonia (B1221849) (NH₃). The degradation continues at higher temperatures, with a total mass loss of over 77% when heated to 700°C. The presence of a formate (B1220265) group in a tetramer complex would likely alter the specific temperatures and kinetics of these decomposition steps.

Photochemical Reactivity and Degradation Mechanisms under Different Wavelengths

Amoxicillin is susceptible to degradation upon exposure to light, a process known as photolysis. The rate and extent of photochemical degradation depend on the wavelength of the light and the chemical environment. Both direct and indirect photolysis can contribute to the transformation of amoxicillin.

Direct photolysis occurs when the amoxicillin molecule itself absorbs light energy, leading to its decomposition. This process is more significant under UV irradiation. Indirect photolysis involves other substances in the environment, such as dissolved organic matter, which absorb light and produce reactive oxygen species (ROS) like singlet oxygen and hydroxyl radicals. These ROS then react with and degrade the amoxicillin molecule.

Studies have shown that under simulated solar light, indirect photolysis is the dominant degradation mechanism. The degradation of amoxicillin can be nearly complete within a couple of days in river water under illumination. The photochemical transformation leads to a variety of degradation products, distinct from those formed through hydrolysis.

Oxidative and Reductive Transformation Pathways in Controlled Chemical Environments

The amoxicillin structure contains moieties susceptible to oxidative transformations, particularly the thioether group and the aromatic ring. Advanced oxidation processes (AOPs) are effective in degrading amoxicillin through the generation of highly reactive species like hydroxyl radicals (•OH).

The reaction of hydroxyl radicals with amoxicillin can occur at multiple sites. The primary points of attack are the thioether group, which can lead to the formation of a sulfoxide, and the aromatic ring, resulting in hydroxylation. The thioether moiety appears to be more sensitive to oxidation compared to the aromatic ring.

The degradation of amoxicillin can also be induced by other oxidizing agents, such as persulfate activated by heat, light, or catalysts. These processes also proceed through radical-mediated pathways. The degradation of amoxicillin in alkaline conditions can be accelerated by the presence of dissolved oxygen, which participates in a self-catalytic degradation pathway involving superoxide (B77818) radicals. Reductive transformations are less commonly studied but could potentially occur at the β-lactam ring under specific reducing conditions.

Studies of Interconversion between Amoxicillin Monomer, Other Oligomers, and Formate Complexes

The degradation of amoxicillin leads to a variety of transformation products. Under hydrolytic conditions, amoxicillin penicilloic acid is a primary product. This can further transform into other products like amoxicillin penilloic acid and 3-(4-hydroxyphenyl)pyrazinol. Another significant degradation product is amoxicillin 2',5'-diketopiperazine, which is formed through an intramolecular cyclization reaction.

While the formation of these degradation products represents a transformation from the monomeric form, specific studies detailing the equilibrium and interconversion between amoxicillin monomer, defined oligomers like a tetramer, and formate complexes are not readily found in the literature. The formation of dimers has been noted, but the controlled formation and stability of a tetramer formate complex remain a subject for further research.

Reaction with Specific Chemical Reagents (e.g., nucleophiles, electrophiles, metal ions) to Understand Reactivity Profile

The reactivity of amoxicillin is largely dictated by the functional groups present in its structure, most notably the β-lactam ring, the amino group, the carboxyl group, and the phenolic hydroxyl group.

Nucleophiles: The β-lactam ring is susceptible to nucleophilic attack, which is the basis for its hydrolytic instability and its mechanism of antibacterial action. Thiol-containing compounds, such as dithiothreitol (B142953) and glutathione, can act as nucleophiles, catalyzing the conversion of amoxicillin to its diketopiperazine form.

Electrophiles: The amino and phenolic hydroxyl groups can react with electrophiles, although this is less central to its degradation pathways compared to nucleophilic attack on the β-lactam ring.

Metal Ions: Amoxicillin can form stable complexes with a variety of metal ions due to the presence of multiple donor sites (O- and N-containing functional groups). It has been shown to form complexes with transition metals such as Cu(II), Co(II), Ni(II), and Zn(II), as well as lanthanide ions like Eu(III) and Tb(III). The formation of these metal complexes can alter the stability and reactivity of the amoxicillin molecule. For instance, complexation with transition metals can delay the oxidation process of amoxicillin.

Table 2: Binding Constants of Amoxicillin with Various Metal Ions

Metal Ion Binding Constant (K) in L mol⁻¹
Zn(II) 4.46 x 10⁴
Cu(II) 7.17 x 10²

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Solid State and Supramolecular Chemistry of Amoxicillin Tetramer Formate

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about the molecular structure and the packing of molecules in the crystal lattice.

Determination of Unit Cell Parameters, Space Group, and Asymmetric Unit Content

For any given crystal, SCXRD analysis reveals the unit cell parameters (the dimensions of the repeating unit in the crystal), the space group (which describes the symmetry of the crystal), and the content of the asymmetric unit (the smallest part of the unit cell from which the entire crystal can be generated by symmetry operations). For instance, amoxicillin (B794) sodium heterosolvates have been characterized, revealing their crystallographic data through SCXRD. rsc.org

Detailed Analysis of Bond Lengths, Bond Angles, and Torsion Angles

SCXRD provides precise measurements of bond lengths, bond angles, and torsion angles within the molecule. This data is crucial for confirming the molecular conformation and identifying any strains or unusual geometries that may be present in the solid state. For example, the crystal structure of amoxicillin bound to penicillin-binding proteins has been determined, offering insights into its mechanism of action at a molecular level. rcsb.org

Powder X-ray Diffraction (PXRD) for Polymorphism and Amorphous Content Assessment

Powder X-ray diffraction (PXRD) is a key technique for the characterization of bulk crystalline solids. It is particularly useful for identifying different polymorphic forms (different crystal structures of the same compound) and for detecting the presence of amorphous (non-crystalline) content. Each crystalline form produces a unique PXRD pattern, which serves as a fingerprint for that specific form. For example, PXRD has been used to study the crystallinity of amoxicillin in various formulations and to investigate the effects of processing on its solid-state form. nih.govresearchgate.netresearchgate.netnih.gov Different pseudopolymorphs of amoxicillin, such as the trihydrate, dihydrate, monohydrate, and anhydrate, have been characterized using PXRD. inforang.com

Thermal Analysis for Phase Transitions and Decomposition Pathways

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to study the physical and chemical changes that a material undergoes upon heating.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can detect phase transitions such as melting, crystallization, and solid-solid transitions, as well as glass transitions in amorphous materials. DSC studies on amoxicillin trihydrate have shown that its thermal stability can be influenced by factors such as powder pH. nih.govnih.gov

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and to study decomposition pathways. For hydrated forms like amoxicillin trihydrate, TGA can quantify the loss of water upon heating. researchgate.netnetzsch.com

Combined techniques like TGA-FTIR can provide information about the gaseous products evolved during decomposition. netzsch.com

Investigation of Crystal Packing and Lattice Energies for Stability Insights

The way molecules are packed in a crystal lattice has a direct impact on the physical properties and stability of the solid form. Computational methods can be used to analyze crystal packing and to calculate lattice energies, which provide a measure of the thermodynamic stability of a crystal structure. A more stable crystalline form will generally have a lower lattice energy. Studies on the crystal packing of amoxicillin trihydrate have been conducted to understand its solid-state behavior. researchgate.net The formation of different solid forms, such as polymorphs and solvates, is often a result of a delicate balance of intermolecular interactions that leads to different packing arrangements and lattice energies. researchgate.netsemanticscholar.orgresearchgate.net

Co-crystallization or Salt Formation Tendencies with Various Formate (B1220265) Counterions or Co-formers.

Studies on amoxicillin trihydrate have shown that its solid-state properties can be influenced by factors such as pH during crystallization, which affects crystal habit and purity. nih.govnih.govresearchgate.net Furthermore, the concept of co-crystallization has been successfully applied to amoxicillin trihydrate to facilitate the removal of impurities. rsc.orgnih.gov For instance, co-formers have been used to selectively form complexes with impurities, allowing for the purification of the active pharmaceutical ingredient. rsc.org

While the formation of other amoxicillin salts, such as sodium amoxicillin, is well-documented, specific research into the interactions of the tetramer formate salt with other formate counterions or co-formers is absent from the available scientific literature. google.com General principles of pharmaceutical co-crystallization and salt formation suggest that such interactions would be governed by the molecular recognition between the amoxicillin tetramer formate and the potential co-former, driven by hydrogen bonding and other non-covalent interactions. nih.govnih.gov However, without specific experimental data, any discussion on the topic remains speculative.

Detailed research findings and data tables concerning the co-crystallization or salt formation of this compound with formate counterions are not available. The existing body of research on amoxicillin's solid-state chemistry provides a foundation for how such studies might be conducted but does not offer specific data on this particular compound.

Advanced Analytical Method Development for Research Characterization Not for Quality Control/assay

Development of Hyphenated Techniques for Online Monitoring of Formation and Degradation Processes

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the real-time analysis of complex reaction mixtures. For Amoxicillin (B794) Tetramer Formate (B1220265), these techniques are invaluable for monitoring its synthesis and decomposition, providing insights into reaction kinetics and mechanisms.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development for Structural Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a cornerstone technique for the structural elucidation of complex molecules like Amoxicillin Tetramer Formate. The development of a robust LC-MS/MS method is critical for separating the tetramer from its monomer, dimer, trimer, and other related impurities, and for confirming its molecular structure through fragmentation analysis.

A reversed-phase high-performance liquid chromatography (RP-HPLC) method would be the initial approach. The separation can be optimized on a C18 column with a gradient elution program. The mobile phase would likely consist of an aqueous component containing a volatile buffer like ammonium (B1175870) formate to ensure compatibility with the mass spectrometer, and an organic modifier such as acetonitrile (B52724). The gradient would be programmed to effectively separate the highly polar starting materials and degradation products from the larger, more retained tetramer.

For the mass spectrometric detection, electrospray ionization (ESI) in the positive ion mode is typically effective for amoxicillin and its derivatives. The high-resolution mass spectrometry (HRMS) capability of a time-of-flight (TOF) or Orbitrap mass analyzer would be employed to determine the accurate mass of the protonated molecular ion of this compound, [M+H]⁺, thus confirming its elemental composition.

Tandem mass spectrometry (MS/MS) is indispensable for structural confirmation. By selecting the precursor ion of the tetramer and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern can be obtained. This pattern would be expected to show losses of individual amoxicillin units and the formate moiety, providing definitive evidence of the tetrameric structure.

Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis

ParameterValue
LC System
ColumnC18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% to 95% B over 15 min
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume2 µL
MS System
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temp400 °C
MS Scan Rangem/z 100-2000
MS/MS FragmentationCollision-Induced Dissociation (CID)
Collision EnergyOptimized for Tetramer Fragmentation

Table 2: Hypothetical Mass Spectral Data for this compound

CompoundExpected [M+H]⁺ (m/z)Key MS/MS Fragment Ions (m/z)
Amoxicillin366.11349.1 (loss of NH₃), 160.1 (thiazolidine ring fragment)
Amoxicillin Dimer713.20366.11 (loss of amoxicillin monomer)
Amoxicillin Trimer1060.29713.20, 366.11
This compound1507.641461.63 (loss of formic acid), 1141.53 (loss of amoxicillin), 366.11

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Volatile Degradation Products

While this compound itself is non-volatile and thus not amenable to direct GC-MS analysis, this technique is crucial for identifying and quantifying any volatile degradation products that may form during its synthesis or decomposition under thermal stress. The presence of such volatile compounds can provide valuable information about the degradation pathways.

A headspace GC-MS method would be suitable for this purpose. A sample of the reaction mixture or the solid tetramer is placed in a sealed vial and heated to a specific temperature. Any volatile compounds will partition into the headspace gas, which is then injected into the GC-MS system. A capillary column with a polar stationary phase would be appropriate for separating a range of potential volatile degradation products.

The mass spectrometer would be operated in electron ionization (EI) mode, which provides reproducible fragmentation patterns that can be compared to spectral libraries for compound identification.

Table 3: Hypothetical Volatile Degradation Products of this compound and their GC-MS Signatures

Potential Volatile ProductPlausible OriginExpected Retention Time (min)Key Mass Fragments (m/z)
2-Methyl-2-propanethiolThiazolidine (B150603) ring fragmentation5.290, 75, 57, 41
Phenol (B47542)Hydrolysis of the phenylglycyl side chain8.594, 66, 65
Carbon DisulfideThiazolidine ring fragmentation3.176, 44
Formic AcidFrom the formate salt2.546, 45, 29

Capillary Electrophoresis (CE) for High-Resolution Separation and Characterization of Isomers or Related Impurities

Capillary Electrophoresis (CE) is a high-resolution separation technique that offers a different selectivity compared to HPLC. It is particularly well-suited for the analysis of charged species and for the separation of closely related compounds, such as isomers and impurities that may be difficult to resolve by chromatography. For this compound, CE can be a powerful tool for purity assessment and for the characterization of its isomeric forms.

Capillary Zone Electrophoresis (CZE) would be the primary mode of CE employed. The separation is based on the differences in the electrophoretic mobility of the analytes in a buffered electrolyte. A background electrolyte (BGE) with a pH that ensures the tetramer and its potential impurities are charged would be selected. The high efficiency of CE allows for the separation of species with very similar charge-to-size ratios.

For enhanced separation of structurally similar or neutral impurities, Micellar Electrokinetic Chromatography (MEKC) could be utilized. In MEKC, a surfactant is added to the BGE above its critical micelle concentration. This creates a pseudo-stationary phase, and separation is achieved based on the differential partitioning of the analytes between the micelles and the surrounding aqueous buffer.

Table 4: Illustrative Capillary Electrophoresis Conditions for this compound Analysis

ParameterCZE MethodMEKC Method
CapillaryFused Silica, 50 µm i.d., 50 cm lengthFused Silica, 50 µm i.d., 50 cm length
Background Electrolyte25 mM Sodium Borate, pH 9.225 mM Sodium Borate, 50 mM SDS, pH 9.2
Applied Voltage25 kV20 kV
Temperature25 °C25 °C
InjectionHydrodynamic (50 mbar for 5 s)Hydrodynamic (50 mbar for 5 s)
DetectionUV at 214 nmUV at 214 nm

Table 5: Hypothetical Migration Times for this compound and Related Species by CE

CompoundExpected Migration Time (min) - CZE
Amoxicillin Monomer4.5
Amoxicillin Dimer6.8
This compound (Isomer 1)9.2
This compound (Isomer 2)9.5
Amoxicilloic Acid (degradation product)3.8

Advanced Titrimetric Methods for Precise Stoichiometry Confirmation in Solution

Titrimetric methods, while classical, can be highly precise and are invaluable for confirming the stoichiometry of a compound in solution. For this compound, advanced titrimetric techniques can be employed to determine the ratio of amoxicillin units to the formate counterion.

A non-aqueous potentiometric titration would be a suitable approach. The this compound sample would be dissolved in a non-aqueous solvent, such as a mixture of acetic acid and acetic anhydride, and titrated with a standardized solution of perchloric acid. The titration would be monitored potentiometrically using a glass and reference electrode pair. The resulting titration curve would be expected to show distinct equivalence points corresponding to the protonation of the basic functional groups in the amoxicillin moieties. The number of equivalence points and the volume of titrant consumed would allow for the calculation of the number of amoxicillin units per molecule of the tetramer.

Alternatively, a conductometric titration could be performed. In this technique, the change in the electrical conductivity of the solution is measured as the titrant is added. The endpoint is indicated by a sharp change in the conductivity. This method can be particularly useful in non-aqueous systems where potentiometric endpoints may be less distinct.

Development of Robust Spectroscopic Protocols for Real-Time Monitoring and Structural Confirmation in Reaction Mixtures

Spectroscopic techniques are essential for real-time monitoring of the formation and degradation of this compound and for providing structural information.

Fourier-Transform Infrared (FTIR) Spectroscopy can be used to monitor the reaction progress by observing the appearance and disappearance of characteristic vibrational bands. For instance, the formation of the tetramer could be tracked by changes in the amide and carbonyl stretching regions. Attenuated Total Reflectance (ATR)-FTIR probes can be immersed directly into the reaction vessel for in-situ, real-time monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for detailed structural elucidation. High-resolution ¹H and ¹³C NMR spectra would provide information on the chemical environment of each atom in the molecule, confirming the connectivity of the amoxicillin units and the presence of the formate counterion. Two-dimensional NMR techniques, such as COSY and HMBC, would be employed to establish the complete structural assignment. For real-time monitoring, benchtop NMR spectrometers can be used to follow the changes in the concentrations of reactants and products over time.

UV-Visible Spectroscopy can also be utilized for real-time monitoring. By identifying a wavelength where the tetramer has a unique absorbance compared to the starting materials and byproducts, the formation of the product can be followed quantitatively using a fiber-optic probe coupled to a spectrophotometer.

By developing and integrating these advanced analytical methods, a comprehensive understanding of the chemical nature of this compound can be achieved, which is fundamental for its further research and potential applications.

Future Research Directions and Theoretical Applications in Chemical Sciences

Exploration of Other Amoxicillin (B794) Oligomeric or Complexed Forms

The concept of an amoxicillin tetramer naturally leads to the investigation of other oligomeric and complexed forms, such as dimers, trimers, and various salt forms. Research into these areas could provide significant insights into the aggregation behavior of amoxicillin and the potential for creating new materials with tailored properties.

Furthermore, the complexation of amoxicillin with metal ions has been a subject of interest. These coordination complexes can exhibit different biological activities and chemical properties compared to the parent drug. A deeper understanding of how amoxicillin molecules interact with each other and with other chemical entities is fundamental to developing new formulations and applications.

Design of Novel Chemical Entities Based on the Amoxicillin Tetramer Formate (B1220265) Architecture for Fundamental Chemical Studies

The unique architecture of Amoxicillin Tetramer Formate can serve as a blueprint for the rational design of novel chemical entities. By systematically modifying the core structure, researchers can probe the fundamental principles of molecular recognition, self-assembly, and chemical reactivity.

One approach involves the synthesis of analogues where the formate counter-ion is replaced by other small organic or inorganic anions. This would allow for a systematic study of the role of the counter-ion in directing the assembly of the tetrameric structure. Another avenue of research could focus on modifying the amoxicillin molecule itself. For instance, altering the side chains of the amoxicillin units within the tetramer could influence the non-covalent interactions that hold the assembly together, leading to different supramolecular architectures.

Computational methods, such as molecular modeling and density functional theory (DFT) calculations, would be invaluable in this design process. These tools can be used to predict the stable conformations of new derivatives and to understand the energetic factors that drive their formation. Such fundamental studies would not only expand our knowledge of amoxicillin chemistry but also contribute to the broader field of crystal engineering and materials science. The principles learned from these studies could be applied to the design of other complex molecular assemblies with desired properties.

Contribution to the Fundamental Understanding of Supramolecular Self-Assembly and Non-Covalent Interactions in Organic Systems

The study of this compound and its analogues offers a rich platform for advancing our understanding of supramolecular self-assembly and the subtle interplay of non-covalent interactions in organic systems. The formation of a discrete and stable tetramer from four amoxicillin molecules and a formate ion is a testament to the power of these weak interactions in directing molecular organization.

Key non-covalent interactions that would be at play in such a system include hydrogen bonding, van der Waals forces, and electrostatic interactions. The amoxicillin molecule itself possesses multiple functional groups capable of forming strong hydrogen bonds, including the carboxylic acid, amine, amide, and hydroxyl groups. The formate ion can also act as a hydrogen bond acceptor. The systematic investigation of the crystal structures of amoxicillin oligomers and their salts would provide a wealth of data on these interactions.

Techniques such as single-crystal X-ray diffraction would be essential for elucidating the precise three-dimensional arrangement of molecules in the solid state. This experimental data, combined with computational analysis, would allow for a detailed mapping of the non-covalent interactions and their relative contributions to the stability of the supramolecular assembly. Understanding how these interactions work in concert to create a specific architecture is a fundamental goal of supramolecular chemistry. The insights gained from studying the amoxicillin system could be generalized to other organic molecules, aiding in the design of new functional materials with predictable structures and properties.

Theoretical Implications for Predictive Chemistry, Including Chemical Stability and Reactivity of Complex Organic Molecules

The investigation of this compound has significant theoretical implications for the field of predictive chemistry, particularly in the areas of chemical stability and reactivity of complex organic molecules. The ability to accurately predict these properties is crucial for drug development and materials design.

Theoretical studies on the degradation of amoxicillin have already provided insights into its stability. These studies often employ computational methods to model the reaction pathways and identify the factors that influence the rate of degradation. The formation of a tetramer could have a profound impact on the stability of amoxicillin. The intermolecular interactions within the tetrameric structure might protect the labile β-lactam ring from hydrolysis, thereby enhancing its shelf-life. Theoretical models could be developed to predict the stability of different oligomeric forms and salt complexes of amoxicillin under various conditions.

Furthermore, predictive models for antibiotic susceptibility are becoming increasingly important in the face of rising antimicrobial resistance. While these models are often based on biological data, a deeper understanding of the chemical properties of antibiotics at the molecular level can provide valuable input. For example, the reactivity of the β-lactam ring is central to the antibacterial activity of amoxicillin. Theoretical calculations can be used to quantify this reactivity and to predict how it might be modulated by the formation of a tetramer or other complexed forms. This information could be used to design new amoxicillin derivatives with enhanced potency or a broader spectrum of activity.

Q & A

Q. Q1. What experimental methodologies are recommended for synthesizing and characterizing Amoxicillin Tetramer Formate?

Answer: Synthesis should follow protocols for β-lactam antibiotic derivatives, emphasizing controlled reaction conditions (e.g., pH, temperature) to prevent hydrolysis. Characterization requires:

  • Spectroscopic Analysis : NMR (¹H, ¹³C) and FTIR to confirm functional groups and hydrogen bonding in the tetrameric structure.
  • Chromatography : HPLC or LC-MS to verify purity and detect byproducts .
  • Crystallography : Single-crystal X-ray diffraction for structural elucidation (if crystalline forms are obtained).
    Document experimental steps in detail, including reagent sources (e.g., Sigma-Aldrich) and equipment specifications (e.g., Bruker NMR models) to ensure reproducibility .

Q. Q2. How should researchers validate the stability of this compound under varying physiological conditions?

Answer: Design stability studies using:

  • pH-Variation Tests : Incubate samples in buffers (pH 1–8) at 37°C and analyze degradation via HPLC at timed intervals.
  • Thermal Stress : Expose samples to 40–60°C and monitor structural changes using DSC (Differential Scanning Calorimetry).
  • Humidity Control : Assess hygroscopicity in controlled humidity chambers (e.g., 75% RH).
    Report statistical significance (p < 0.05) using ANOVA for degradation kinetics .

Advanced Research Questions

Q. Q3. How can conflicting data on the antibacterial efficacy of this compound be resolved?

Answer: Contradictions often arise from methodological variability. To address this:

  • Standardize Assays : Use CLSI (Clinical Laboratory Standards Institute) guidelines for MIC (Minimum Inhibitory Concentration) determination.
  • Control Strains : Include reference strains (e.g., E. coli ATCC 25922) and clinical isolates to compare activity across studies.
  • Meta-Analysis : Pool data from multiple studies using PRISMA guidelines, emphasizing heterogeneity metrics (I² statistic) .
    Publish raw data in supplementary materials with detailed metadata (e.g., bacterial passage numbers, growth media) .

Q. Q4. What advanced techniques are suitable for probing the supramolecular interactions in this compound?

Answer:

  • Computational Modeling : Perform DFT (Density Functional Theory) calculations to map hydrogen-bonding networks.
  • Solid-State NMR : Resolve intermolecular interactions in the tetrameric assembly.
  • SAXS (Small-Angle X-ray Scattering) : Analyze solution-phase aggregation behavior.
    Ensure raw computational data (e.g., Gaussian input files) are archived in repositories like Zenodo for transparency .

Q. Q5. How should researchers address discrepancies in crystallographic data for this compound polymorphs?

Answer:

  • Phase Purity : Confirm polymorph identity via PXRD (Powder X-ray Diffraction) and DSC.
  • Data Deposition : Submit crystallographic data to the Cambridge Structural Database (CSD) with deposition numbers.
  • Cross-Validation : Compare lattice parameters and space groups across studies, noting anomalies in unit cell dimensions.
    Use CIF (Crystallographic Information File) validation tools (e.g., checkCIF) to flag symmetry errors .

Methodological Best Practices

Q. Q6. What are the guidelines for reporting spectroscopic data of this compound in publications?

Answer:

  • NMR : Report chemical shifts (δ in ppm), multiplicity, coupling constants (J in Hz), and integration ratios. Include full spectra in supplementary materials.
  • IR : Label major peaks (e.g., β-lactam C=O stretch at ~1770 cm⁻¹).
  • Mass Spec : Provide m/z values with ionization mode (e.g., ESI+).
    Avoid non-standard abbreviations (e.g., “Amox-TF”) without definition .

Q. Q7. How to structure a research paper on this compound to comply with journal formatting requirements?

Answer:

  • Abstract : Summarize purpose, methods (e.g., synthesis route), key results (e.g., MIC values), and conclusions in ≤200 words .
  • Methods : Detail experimental protocols, including instrument models (e.g., “Agilent 1260 Infinity HPLC”) and statistical tests .
  • Tables/Figures : Number sequentially, with footnotes explaining symbols (e.g., * for p < 0.05). Use SI units and avoid color-dependent graphs .
  • References : Follow Vancouver style, citing primary literature over reviews. Limit self-citations to <20% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.